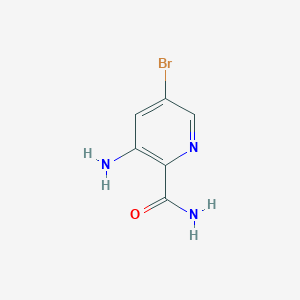
3-アミノ-5-ブロモピリジン-2-カルボキサミド
概要
説明
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is particularly significant in the context of cellular metabolism and has been studied extensively for its role in various biological processes.
科学的研究の応用
ジヒドロオロテートは、化学、生物学、医学、産業の分野において、科学研究において幅広い応用範囲を持っています。
化学:
- 様々なピリミジン誘導体の合成における前駆体として使用されます。
- 反応性と酵素反応における役割について研究されています。
生物学:
- DNAとRNAの合成に必須であるピリミジンヌクレオチドのデノボ合成において重要な役割を果たします。
- 細胞代謝とエネルギー産生への関与について研究されています。
医学:
- 癌、関節リウマチ、多発性硬化症などの疾患の治療のための薬物の開発において標的とされています。
- ジヒドロオロテートデヒドロゲナーゼの阻害剤は、潜在的な治療薬として研究されています .
産業:
- 様々な工業的用途のためのヌクレオチドおよびヌクレオチド類似体の生産に使用されます。
- ピリミジン系化合物の生産のためのバイオテクノロジープロセスで使用されます。
作用機序
ジヒドロオロテートは、主にデノボピリミジン生合成経路における役割を通じてその効果を発揮します。この化合物は、ミトコンドリア内膜に位置するジヒドロオロテートデヒドロゲナーゼによってオロテートに酸化されます。 この反応には、ジヒドロオロテートからフラビンモノヌクレオチドへの電子の移動が含まれ、オロテートと還元されたフラビンモノヌクレオチドが生成されます .
分子標的と経路:
ジヒドロオロテートデヒドロゲナーゼ: ジヒドロオロテートの酸化を触媒する主要な酵素です。
ピリミジン生合成経路: ジヒドロオロテートが中間体である代謝経路です。
準備方法
合成経路と反応条件: ジヒドロオロテートは、ジヒドロオロターゼによって触媒される酵素反応によって合成することができます。この酵素は、N-カルバモイルL-アスパラギン酸のL-ジヒドロオロテートへの可逆的な環化を促進します。 反応には通常、酵素の触媒活性に不可欠である亜鉛、コバルト、カドミウムなどの二価金属イオンの存在が必要です .
工業生産方法: 工業的には、ジヒドロオロテートは、微生物発酵を含むバイオテクノロジープロセスによって製造されます。特定の菌株のバクテリアまたは酵母は、ジヒドロオロテートの生合成に必要な酵素を過剰発現するように遺伝子操作されます。 発酵プロセスは、化合物の高収率を実現するように最適化され、その後、標準的な生化学的手法を用いて精製されます .
化学反応の分析
反応の種類: ジヒドロオロテートは、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。最も注目すべき反応は、ジヒドロオロテートデヒドロゲナーゼによって触媒されるオロテートへの酸化です。 この反応は、デノボピリミジン生合成経路における重要なステップです .
一般的な試薬と条件:
酸化: ジヒドロオロテートのオロテートへの酸化には、ジヒドロオロテートデヒドロゲナーゼと、フラビンモノヌクレオチドなどの適切な電子受容体の存在が必要です.
還元: ジヒドロオロテートは、水素化ホウ素ナトリウムなどの還元剤を使用して、特定の条件下で還元することができます。
置換: ジヒドロオロテートを含む置換反応は、置換基の性質に応じて、酸性または塩基性条件下で通常発生します。
主要な生成物:
オロテート: ジヒドロオロテートの酸化の主要な生成物です。
還元されたジヒドロオロテート: ジヒドロオロテートを含む還元反応の生成物です。
類似化合物との比較
ジヒドロオロテートは、ピリミジン生合成経路における中間体としての役割においてユニークです。 オロテートやカルバモイルアスパラギン酸などの、この経路に関与する他の化合物と類似性を共有しています。
類似化合物:
オロテート: ジヒドロオロテートの酸化の生成物であり、ピリミジン生合成にも関与しています。
カルバモイルアスパラギン酸: 生合成経路におけるジヒドロオロテートの前駆体です。
ウリジンモノリン酸: ピリミジン生合成経路における下流の生成物です。
ユニークさ: ジヒドロオロテートのユニークさは、ジヒドロオロテートデヒドロゲナーゼによって触媒される酸化還元反応における特定の役割にあります。 この反応は、ピリミジン生合成経路の継続と、細胞機能に必須なヌクレオチドの生成に不可欠です .
生物活性
3-Amino-5-bromopyridine-2-carboxamide is an organic compound with significant biological activity, primarily recognized for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₆H₆BrN₃O
- Molecular Weight : 216.035 g/mol
- Solubility : Slightly soluble in water (3.5 g/L at 25 °C)
- Density : 1.802 g/cm³
- Boiling Point : 358.8 °C at 760 mmHg
The compound features a pyridine ring substituted with an amino group and a bromine atom, classifying it within the aminopyridines family. Its unique structure contributes to its biological activity, particularly in enzyme inhibition.
Research indicates that 3-Amino-5-bromopyridine-2-carboxamide functions primarily as an enzyme inhibitor , impacting various metabolic pathways. The compound has shown efficacy in inhibiting key enzymes involved in cellular metabolism, which positions it as a candidate for drug development targeting diseases such as cancer and metabolic disorders.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes:
- GSK-3β Inhibition : It has been identified as a competitive inhibitor of GSK-3β with an IC₅₀ value indicating strong potency (values reported around 8 nM) .
- Cyclin-G Associated Kinase (GAK) : It plays a role in regulating endocytosis and receptor signaling, highlighting its potential in cancer therapy .
Antiproliferative Effects
Studies have demonstrated that 3-Amino-5-bromopyridine-2-carboxamide exhibits antiproliferative activity against various human cancer cell lines. For example, it has been tested against Staphylococcus epidermidis and Leishmania amazonensis, showing significant activity levels .
Case Study 1: GSK-3β Inhibitory Activity
In a recent study, compounds structurally related to 3-Amino-5-bromopyridine-2-carboxamide were evaluated for their GSK-3β inhibitory activities. The findings indicated that modifications to the carboxamide group significantly affected inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results showed that while some derivatives decreased cell viability at higher concentrations, others maintained cell viability even at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-Bromonicotinamide | Different carboxamide position | Moderate enzyme inhibition |
| 4-Aminothienopyridine | Similar pyridine core | Antiproliferative against various cancers |
| Nicotinamide Derivatives | Common nicotinamide structure | Known for metabolic regulation |
This table illustrates how structural variations influence biological activity among related compounds.
特性
IUPAC Name |
3-amino-5-bromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMXWCCSJWUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610568 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-89-1 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














